N-Isopropyl Carvedilol-d6 is a deuterated derivative of carvedilol, a non-selective beta-adrenergic antagonist with vasodilating properties. Carvedilol is primarily used in the treatment of hypertension and heart failure. The introduction of deuterium in N-Isopropyl Carvedilol-d6 enhances its pharmacokinetic properties and allows for more precise metabolic studies due to the distinct isotopic labeling.
Carvedilol was first synthesized in the 1990s and has since been widely studied for its therapeutic effects. The deuterated form, N-Isopropyl Carvedilol-d6, is synthesized to facilitate research into its metabolic pathways and interactions within biological systems.
N-Isopropyl Carvedilol-d6 falls under the category of pharmaceutical compounds, specifically as a beta-blocker. It is classified as an adrenergic antagonist, which plays a crucial role in managing cardiovascular diseases.
The synthesis of N-Isopropyl Carvedilol-d6 involves several key steps:
The synthesis may employ methods such as:
The molecular structure of N-Isopropyl Carvedilol-d6 can be represented as follows:
The structure features:
N-Isopropyl Carvedilol-d6 can undergo various chemical reactions typical for beta-blockers, including:
Key reaction conditions include:
N-Isopropyl Carvedilol-d6 functions primarily by blocking beta-adrenergic receptors, which leads to:
The efficacy of N-Isopropyl Carvedilol-d6 can be evaluated through:
Relevant data includes:
N-Isopropyl Carvedilol-d6 has significant applications in scientific research:
Isotopically labeled compounds represent a cornerstone of modern pharmaceutical analysis, with deuterated analogs playing an increasingly vital role in drug development and quality control. These specialized chemical entities contain deuterium atoms (²H or D) strategically substituted for hydrogen atoms in their molecular structure. N-Isopropyl Carvedilol-d6 exemplifies this category, specifically designed as an isotopically labeled analog of the carvedilol impurity known as N-Isopropyl Carvedilol (CAS: 1246819-01-1) [8] [10]. The intentional deuteration creates a molecule with nearly identical chemical behavior to its non-deuterated counterpart while maintaining sufficient mass difference (6 atomic mass units) for precise discrimination via mass spectrometry [7].
The significance of such impurities stems from stringent regulatory requirements in pharmaceutical manufacturing. The International Council for Harmonisation (ICH) guidelines mandate identification, characterization, and quantification of impurities exceeding threshold levels (typically 0.10-0.15%) in active pharmaceutical ingredients (APIs). Deuterated standards like N-Isopropyl Carvedilol-d6 enable analytical chemists to address several critical challenges in impurity profiling: accurate quantification without matched calibration curves, compensation for matrix effects in complex biological samples, and tracking of impurity fate during stability studies [7] [10]. This analytical precision becomes especially crucial during process optimization and scale-up activities, where understanding impurity generation mechanisms directly impacts drug safety profiles.
Table 1: Key Specifications of N-Isopropyl Carvedilol-d6
Property | Specification | Analytical Relevance |
---|---|---|
Chemical Name | 1-(9H-Carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]-2-propanol | Definitive structural identification |
Molecular Formula | C₂₇H₂₆D₆N₂O₄ | Mass differentiation from non-deuterated analog |
Molecular Weight | 454.60 g/mol | MS detection/quantification parameter |
CAS Registry Number | 1246819-01-1 (non-deuterated parent) | Unique identifier for chemical entity |
Primary Application | Internal standard for LC-MS/MS | Quantification of carvedilol impurities |
Deuterated pharmaceutical standards have revolutionized quantitative bioanalysis and impurity control through their unique physicochemical properties. The mass differential created by deuterium substitution (each ²H adds 1 amu versus ¹H) enables clear distinction in mass spectrometric detection while maintaining nearly identical chromatographic behavior. This duality makes compounds like N-Isopropyl Carvedilol-d6 indispensable as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard technique in modern pharmaceutical laboratories [7]. When added to samples at known concentrations prior to extraction, these analogs compensate for variations in sample preparation efficiency, ionization suppression, and instrument drift—factors that would otherwise compromise analytical accuracy.
The application spectrum for deuterated standards spans multiple critical domains in drug development:
A critical consideration in deuterated standard design is the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond (versus carbon-hydrogen) may alter reaction rates. The selection of deuteration sites in N-Isopropyl Carvedilol-d6—specifically the isopropyl group's methyl positions—minimizes KIE impact on analytical performance while maintaining sufficient mass shift for MS differentiation [7]. This strategic placement ensures the deuterated standard co-elutes chromatographically with its light counterpart, a prerequisite for accurate internal standard calibration.
Table 2: Comparison of Analytical Techniques Enabled by Deuterated Standards
Technique | Detection Advantage | Application in Impurity Analysis |
---|---|---|
LC-MS/MS Quantitation | Mass-resolved selected reaction monitoring | Trace quantification of process impurities |
High-Resolution MS | Exact mass differentiation (Δ6.047 amu) | Definitive impurity identification |
Isotope Dilution MS | Compensation for matrix effects | Bioequivalence studies of generic carvedilol |
Metabolic Profiling | Distinct isotopic signatures | Tracing impurity metabolic pathways |
NMR Spectroscopy | Distinct deuterium signals (²H-NMR) | Structural confirmation of impurities |
Carvedilol (Coreg®) is a multifaceted cardiovascular agent with non-selective β-adrenergic and α₁-adrenergic receptor blocking properties. Its primary therapeutic applications include management of hypertension, heart failure with reduced ejection fraction (HFrEF), and left ventricular dysfunction following myocardial infarction [1] [4]. The drug's complex pharmacological profile stems from its racemic composition: the S(-) enantiomer exhibits both β-blockade and α₁-blockade, while the R(+) enantiomer primarily contributes α₁-blockade. This dual mechanism reduces peripheral vascular resistance (afterload) while maintaining cardiac output—a distinctive advantage over pure β-blockers in heart failure management [4].
The metabolic fate of carvedilol involves extensive hepatic transformation through cytochrome P450 enzymes, primarily CYP2D6 and CYP2C9, with secondary contributions from CYP3A4, CYP1A2, and CYP2E1 [4]. This complex biotransformation network generates numerous metabolites with potential pharmacological activity:
Within this metabolic landscape, N-Isopropyl Carvedilol emerges as a synthesis-related impurity rather than a metabolic derivative. This impurity likely originates from the use of isopropylamine during manufacturing or from incomplete purification steps [10]. Despite its synthetic origin, understanding and controlling this impurity remains crucial for several reasons: potential impact on drug stability, possible biological activity, and regulatory compliance requirements. The deuterated analog N-Isopropyl Carvedilol-d6 serves as the definitive analytical standard for quantifying this specific impurity throughout the drug development lifecycle—from initial process chemistry optimization through commercial batch release testing.
Figure 1: Structural Relationships in Carvedilol Analysis
Carvedilol API (C₂₄H₂₆N₂O₄)│├── Therapeutic Component│├── Metabolites (e.g., 4'-Hydroxyphenyl Carvedilol, CAS: 142227-51-8)│└── Process-Related Impurities├── N-Isopropyl Carvedilol (C₂₇H₃₂N₂O₄, CAS: 1246819-01-1)├── N-Methyl Carvedilol (C₂₅H₂₈N₂O₄, CAS: 72956-35-5)└── Carvedilol Ketone Impurity (C₂₄H₂₄N₂O₄, CAS: 933442-50-3)
The presence of isopropyl-containing impurities like N-Isopropyl Carvedilol necessitates specialized analytical approaches due to several factors: structural similarity to the active pharmaceutical ingredient, potential for co-elution in chromatography, and possible isobaric interference in mass spectrometry. The deuterium-labeled internal standard (N-Isopropyl Carvedilol-d6) overcomes these analytical challenges through its predictable retention time shift and distinct mass spectral signature. This precision becomes particularly crucial when monitoring impurity levels during formulation stability studies, where degradation pathways may generate additional structurally similar compounds that could interfere with conventional detection methods [8] [10].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8